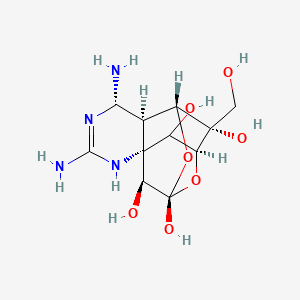

Tetrodaminotoxin

Beschreibung

Significance of Tetrodotoxin (B1210768) and its Analogues, including Tetrodaminotoxin, in Chemical Biology and Neurophysiology Research

Tetrodotoxin (TTX) and its naturally occurring analogues are potent neurotoxins that have become indispensable tools in the fields of chemical biology and neurophysiology. wikipedia.orggoogle.com Their high specificity and affinity for voltage-gated sodium channels (VGSCs) allow researchers to investigate the fundamental mechanisms of nerve impulse generation and propagation. wikipedia.orgcsic.es By selectively blocking these channels, TTX and its derivatives facilitate the characterization of sodium channel function and the elucidation of their roles in cellular excitability. wikipedia.orgresearchgate.net

The family of TTX-related compounds includes a variety of structures with differing potencies, such as anhydrotetrodotoxin, tetrodaminotoxin, methoxytetrodotoxin, ethoxytetrodotoxin, and deoxytetrodotoxin. google.comgoogleapis.com This structural diversity provides a valuable toolkit for structure-activity relationship studies, helping to pinpoint the specific molecular features responsible for the potent and selective blockade of sodium channels. tohoku.ac.jpresearchgate.net For instance, research has indicated that the hydroxyl group at C(4) and the hemilactal oxygen linkage are crucial for the nerve-blocking action of these compounds. researchgate.netresearchgate.net

Tetrodaminotoxin, an amino analogue of tetrodotoxin, contributes to this body of research by offering a variant structure for probing the binding pocket of the sodium channel. google.comgoogleapis.com The study of such analogues is critical for understanding the precise interactions between the toxin and the channel protein at a molecular level. researchgate.net This knowledge is not only fundamental to neurophysiology but also informs the design of novel therapeutic agents targeting sodium channels for conditions such as pain. csic.es The exploration of these compounds continues to shed light on the intricate mechanisms of the nervous system. tohoku.ac.jp

Overview of Scholarly Research Trajectories on Tetrodotoxin-Related Compounds

The scientific investigation of tetrodotoxin (TTX) and its analogues has followed a multifaceted trajectory since the initial isolation of TTX in 1909. csic.es Early research focused on the isolation, purification, and structural elucidation of TTX, a molecule noted for its complexity with a dioxa-adamantane skeleton and a guanidinium (B1211019) group. google.comcsic.es A significant milestone was the definitive demonstration of its mechanism of action—the selective blockade of voltage-gated sodium channels—in 1964. wikipedia.org

Subsequent research has branched into several key areas. One major focus has been the total synthesis of TTX and its analogues, a challenging endeavor due to the molecule's intricate stereochemistry. acs.orgacs.org Successful syntheses have not only been academic triumphs but have also opened avenues for creating novel derivatives with potentially unique biological and pharmacological properties. google.com

Another significant research path involves the study of TTX's biosynthesis. The origin of TTX in various marine and terrestrial animals has been a long-standing puzzle, with evidence pointing towards production by symbiotic bacteria. tohoku.ac.jpmdpi.com Researchers are actively investigating the biosynthetic pathways and the genes involved, with the discovery of new TTX-related compounds in organisms like the toxic newt providing crucial clues. tohoku.ac.jpmdpi.com These studies aim to understand how this complex molecule is constructed in nature. tohoku.ac.jp

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7724-38-1 |

|---|---|

Molekularformel |

C11H18N4O7 |

Molekulargewicht |

318.28 g/mol |

IUPAC-Name |

(1R,5S,6S,7R,9S,11S,13S,14S)-3,5-diamino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol |

InChI |

InChI=1S/C11H18N4O7/c12-6-2-4-9(19,1-16)5-3(17)10(2,15-8(13)14-6)7(18)11(20,21-4)22-5/h2-7,16-20H,1,12H2,(H3,13,14,15)/t2-,3?,4-,5+,6+,7+,9+,10-,11+/m1/s1 |

InChI-Schlüssel |

XFOGROMNLHTHEH-FDOMXQSUSA-N |

Isomerische SMILES |

C([C@@]1([C@H]2[C@@H]3[C@H](N=C(N[C@]34[C@@H]([C@](O2)(O[C@H]1C4O)O)O)N)N)O)O |

Kanonische SMILES |

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)N)O)O |

Herkunft des Produkts |

United States |

Biological Origins and Biosynthesis of Tetrodotoxin and Its Analogues, Including Tetrodaminotoxin

Ecological Distribution Across Taxa

The discovery of TTX and its related compounds is not confined to a single species or even a single phylum. Initially isolated from pufferfish, the known range of TTX-bearing organisms has expanded significantly over the years to include both marine and terrestrial life. nih.govnih.gov

Tetrodotoxin (B1210768) was first identified in pufferfish of the family Tetraodontidae. nih.govnih.gov However, its distribution in the marine environment is far more extensive. The toxin has been found in various marine species, creating a complex ecological web of toxin accumulation. nih.govsfjo-lamer.orgfrontiersin.org

Pufferfish are well-known for accumulating TTX, often in their liver and ovaries. nih.gov Beyond fish like pufferfish and gobies, TTX is also present in several invertebrates. nih.govsfjo-lamer.org These include cephalopods such as the blue-ringed octopus, which utilizes the toxin in its venom, and various species of marine gastropods (snails). sfjo-lamer.orgmdpi.com The presence of TTX has also been confirmed in other marine life, including starfish, crabs, and certain flatworms. nih.govsfjo-lamer.org This wide distribution among unrelated marine taxa suggests a common external source, likely passed through the food chain. nih.gov

Table 1: Examples of Marine Organisms Containing Tetrodotoxins

| Organism Group | Specific Examples | References |

|---|---|---|

| Fish | Pufferfish (Family: Tetraodontidae), Goby (Gobius criniger) | nih.govsfjo-lamer.org |

| Molluscs | Blue-ringed octopus (Hapalochlaena maculosa), Gastropods (e.g., Charonia sauliae, Babylonia japonica) | sfjo-lamer.org |

| Other Invertebrates | Starfish, Crabs, Flatworms | nih.govsfjo-lamer.org |

In a surprising discovery that broke the belief of TTX being exclusive to marine life, the toxin was identified in the California newt, Taricha torosa, in 1964. nih.gov In the terrestrial realm, the presence of TTX is remarkably limited to the class Amphibia, specifically certain species of newts and frogs. nih.govmdpi.com

Various species of newts, including those from the genera Taricha, Cynops, and Notophthalmus, are known to possess significant quantities of TTX and its analogues in their skin and eggs, which is thought to serve as a chemical defense against predators. nih.govmdpi.com Similarly, certain frogs of the genus Atelopus also contain these toxins. mdpi.com The toxin profiles in amphibians can be unique; for instance, the analogue 6-epiTTX is common in newts but appears to be rare in marine species. mdpi.com This distinct distribution pattern in terrestrial vertebrates adds another layer of complexity to the question of the toxin's origin. mdpi.com

Table 2: Examples of Terrestrial Vertebrates Accumulating Tetrodotoxins

| Organism Group | Specific Examples | References |

|---|---|---|

| Newts (Salamandridae) | Taricha sp., Cynops sp., Notophthalmus sp. | nih.govmdpi.com |

| Frogs (Bufonidae) | Atelopus sp. | mdpi.com |

Dynamics of Tetrodotoxin Accumulation and Transfer in Biological Systems

Intra-Organismal Tetrodotoxin Migration Mechanisms

Once introduced into an organism, either through diet or symbiotic bacteria, tetrodotoxin undergoes a dynamic process of migration and accumulation in various tissues. mdpi.com In pufferfish, a widely studied model, TTX absorbed from the digestive tract enters the bloodstream. u-tokyo.ac.jp From there, it is transported to different parts of the body. mdpi.comu-tokyo.ac.jp

A key element in this transport process is the presence of TTX-binding proteins in the blood plasma. mdpi.com These proteins, such as the saxitoxin- and tetrodotoxin-binding protein (PSTBP), are thought to facilitate the movement of TTX between tissues, preventing its excretion and directing it to specific organs for accumulation. mdpi.commdpi.com The liver plays a crucial role as an initial transit and accumulation organ. mdpi.comu-tokyo.ac.jp After being taken up by the liver, TTX is then distributed to other tissues, most notably the skin and ovaries. mdpi.com

Studies involving the administration of TTX to non-toxic pufferfish have shown that the toxin is actively taken up by liver tissue slices, suggesting a carrier-mediated transport mechanism. u-tokyo.ac.jp This active transport is also believed to be selective, with a preference for TTX over structurally similar toxins. u-tokyo.ac.jp Immunohistochemical studies have provided visual evidence of TTX localization within specific cells, such as the enterocytes of the digestive system in ribbon worms, further supporting the concept of active transport from the gut into the circulatory system. mdpi.com From the blood, the toxin is then delivered to target organs where it accumulates. mdpi.com

Accumulation Profiles in Specific Tissues (e.g., Skin, Liver, Ovary)

The distribution of tetrodotoxin within an organism is highly tissue-specific and can vary between species and even between individuals of the same species. nih.gov In many marine pufferfish, the highest concentrations of TTX are typically found in the liver and ovaries, followed by the skin and intestines. mdpi.comnih.govmdpi.com Muscle tissue generally contains low to non-detectable levels of the toxin. mdpi.comnih.gov

The skin is a primary site of TTX accumulation and in some species, contains specialized glands that store and can secrete the toxin. mdpi.commdpi.commdpi.com In contrast, some brackish and freshwater pufferfish species exhibit the highest toxicity in their skin. nih.gov The liver acts as a significant reservoir for TTX, accumulating the toxin before it is transferred to other organs, particularly the ovaries during the spawning season. nih.gov This transfer leads to a sharp increase in ovarian toxicity as the eggs mature. mdpi.comnih.gov

The age of the fish can also influence accumulation patterns. In juvenile pufferfish, TTX tends to be transported primarily to the skin, while in adults, the liver becomes the main site of accumulation. mdpi.comnih.gov This suggests that the development of the liver and the maturation of the organism play a role in the dynamics of TTX distribution. mdpi.com

Tissue-Specific Accumulation of Tetrodotoxin in Pufferfish

| Tissue | General Toxicity Level in Marine Species | General Toxicity Level in Brackish/Freshwater Species | Notes |

|---|---|---|---|

| Liver | High | Variable, often lower than skin | Acts as a primary storage and distribution hub. mdpi.comnih.gov |

| Ovary | High (especially during spawning) | Variable | Toxicity increases significantly with egg maturation. nih.govmdpi.com |

| Skin | Moderate to High | High | May contain specialized toxin-secreting glands. mdpi.comnih.gov |

| Intestines | Moderate | Variable | A key site for initial uptake from the diet. nih.gov |

| Muscle | Low to Non-toxic | Low to Non-toxic | Generally considered safe for consumption in many species. nih.gov |

| Testis | Low to Non-toxic | Low to Non-toxic | Typically has low toxicity compared to the ovaries. mdpi.com |

Molecular and Genetic Factors Influencing Tetrodotoxin Accumulation

The ability of certain animals to accumulate high concentrations of tetrodotoxin without succumbing to its neurotoxic effects points to specific molecular and genetic adaptations. A primary mechanism of resistance is the mutation of the voltage-gated sodium channels (VGSCs), the molecular target of TTX. wikipedia.org These mutations, which have arisen independently in various TTX-accumulating species, alter the toxin's binding site on the channel, thereby reducing its inhibitory effect. wikipedia.org This resistance allows the animals to tolerate high levels of the toxin in their tissues. mdpi.comnih.gov

Beyond target-site insensitivity, other genetic factors are involved in the transport and sequestration of TTX. Transcriptomic analyses comparing toxic and non-toxic pufferfish have identified numerous differentially expressed genes in the liver. mdpi.com Many of these genes are involved in pathways related to the endoplasmic reticulum, such as protein processing and export, suggesting a role in producing proteins necessary for TTX handling. mdpi.com

The production of TTX-binding proteins, like PSTBP, is a critical factor. mdpi.com These proteins, synthesized in the liver, are believed to act as carriers, facilitating the transport of TTX through the bloodstream to specific tissues for storage. mdpi.comu-tokyo.ac.jp The genes responsible for producing these binding proteins are therefore key to the accumulation process. mdpi.com Additionally, studies have pointed to the involvement of activator protein (AP-1) transcription factors, such as c-Fos and c-Jun, which may be activated by the presence of TTX and could play a role in inducing the synthesis of transporters. semanticscholar.org

The selective accumulation of TTX over other toxins also suggests the presence of specific transport mechanisms. u-tokyo.ac.jp Experiments have shown that the pufferfish Takifugu rubripes preferentially accumulates TTX over saxitoxin (B1146349), indicating a sophisticated and selective uptake and retention system at the molecular level. mdpi.com

Molecular Mechanisms of Action of Tetrodotoxin and Analogues on Ion Channels

Selective Modulation of Voltage-Gated Sodium Channels (VGSCs)

Tetrodotoxin (B1210768) (TTX) is a potent neurotoxin that exerts its effects by selectively targeting voltage-gated sodium channels (VGSCs). nih.govwikipedia.org These channels are crucial transmembrane proteins in nerve and muscle tissues, responsible for the rapid influx of sodium ions that initiates and propagates action potentials. tandfonline.comresearchgate.net

Physical Blockade of Sodium Ion Flow and Action Potential Propagation

The primary mechanism of action of tetrodotoxin involves the physical obstruction of the sodium ion conduction pathway. tandfonline.comanu.edu.au By binding to the outer pore of the VGSC, TTX effectively plugs the channel, preventing the passage of sodium ions into the cell. nih.govwikipedia.org This blockade inhibits the rising phase of the action potential, thereby halting nerve impulse transmission and muscle contraction. tandfonline.comresearchgate.net The interaction is highly specific, as TTX does not affect other ion channels, such as potassium channels, nor does it alter the channel's gating machinery. nih.gov

Interaction with Neurotoxin Receptor Site 1 in the Outer Vestibule of the Pore

Tetrodotoxin binds to a specific site on the VGSC known as neurotoxin receptor site 1, located in the extracellular vestibule of the channel pore. wikipedia.orgnih.gov This binding site is formed by amino acid residues in the P-loops of the four homologous domains (I-IV) that constitute the channel's α-subunit. tandfonline.com The positively charged guanidinium (B1211019) group of the TTX molecule is thought to interact with negatively charged amino acid residues within the pore, such as glutamate (B1630785) and aspartate. mdpi.com This interaction, along with hydrogen bonds between the toxin and the channel, stabilizes the blockage. anu.edu.aumdpi.com Other toxins, such as saxitoxin (B1146349) and certain μ-conotoxins, also bind to this site. wikipedia.orgnih.gov Interestingly, some μ-conotoxins can bind simultaneously with TTX, leading to complex synergistic and antagonistic interactions. researchgate.nettandfonline.com

Subtype-Specific Binding Affinities and Their Determinants

The affinity of tetrodotoxin for VGSCs varies significantly among different channel isoforms. This subtype-specific binding is a key factor in the differential sensitivity of various tissues to the toxin.

Classification of VGSC Isoforms Based on Tetrodotoxin Sensitivity (e.g., TTX-sensitive NaV1.1-1.4, NaV1.6-1.7; TTX-resistant NaV1.5, NaV1.8-1.9)

Mammalian VGSCs are classified into two main groups based on their sensitivity to tetrodotoxin: TTX-sensitive (TTX-S) and TTX-resistant (TTX-R). wikipedia.org The TTX-S isoforms, which include NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7, are blocked by nanomolar concentrations of TTX. wikipedia.orgtandfonline.com These channels are predominantly found in the central and peripheral nervous systems. wikipedia.orgnih.gov In contrast, the TTX-R isoforms, NaV1.5, NaV1.8, and NaV1.9, require micromolar concentrations of TTX for inhibition. wikipedia.orgjneurosci.org NaV1.5 is the primary sodium channel in cardiac muscle, while NaV1.8 and NaV1.9 are mainly expressed in dorsal root ganglion neurons, which are involved in pain sensation. tandfonline.commdpi.com

Table 1: Classification of Mammalian Voltage-Gated Sodium Channel Isoforms by Tetrodotoxin Sensitivity

| VGSC Isoform | Gene | Tetrodotoxin Sensitivity | Typical Location |

|---|---|---|---|

| NaV1.1 | SCN1A | Sensitive | Central Nervous System |

| NaV1.2 | SCN2A | Sensitive | Central Nervous System |

| NaV1.3 | SCN3A | Sensitive | Central Nervous System (especially during development) |

| NaV1.4 | SCN4A | Sensitive | Skeletal Muscle |

| NaV1.5 | SCN5A | Resistant | Cardiac Muscle |

| NaV1.6 | SCN8A | Sensitive | Central and Peripheral Nervous System |

| NaV1.7 | SCN9A | Sensitive | Peripheral Nervous System (nociceptors) |

| NaV1.8 | SCN10A | Resistant | Peripheral Nervous System (nociceptors) |

| NaV1.9 | SCN11A | Resistant | Peripheral Nervous System (nociceptors) |

Amino Acid Residues Governing Tetrodotoxin-Channel Interaction and Resistance

The critical determinant of TTX sensitivity lies in a single amino acid residue within the P-loop of domain I of the VGSC α-subunit. tandfonline.com In TTX-S channels, this position is occupied by an aromatic amino acid (tyrosine or phenylalanine). tandfonline.comjuniperpublishers.com Conversely, in TTX-R channels like NaV1.5 and NaV1.8, this aromatic residue is replaced by a non-aromatic amino acid, such as cysteine or serine. tandfonline.com This substitution dramatically reduces the binding affinity of TTX. pnas.org Mutations in other regions of the channel pore have also been shown to confer TTX resistance in various species, indicating a complex interplay of residues in determining toxin binding. tandfonline.comjuniperpublishers.com

Consequences of Tetrodotoxin Resistance on Channel Biophysical Properties and Ion Selectivity

The amino acid substitutions that confer TTX resistance are not without consequences for the channel's fundamental properties. tandfonline.comjuniperpublishers.com These changes can alter the channel's gating kinetics, such as the voltage-dependence of activation and inactivation, and the rate of recovery from inactivation. jneurosci.orgpnas.org For instance, some TTX-R channels exhibit slower inactivation kinetics compared to their TTX-S counterparts. jneurosci.org Furthermore, these mutations can affect the channel's ion selectivity, potentially reducing its permeability to sodium ions. nih.govpnas.org This suggests a trade-off between toxin resistance and optimal channel function, which has significant evolutionary implications for animals exposed to TTX. nih.govpnas.org

Chemical Compounds Mentioned

Broader Neurophysiological Effects on Neuronal Excitability

Tetrodotoxin (TTX) fundamentally alters neuronal excitability by targeting and blocking its primary drivers: voltage-gated sodium channels (VGSCs). The influx of sodium ions through these channels is responsible for the rapid depolarization phase of an action potential. ebi.ac.ukwikipedia.org By occluding the outer pore of these channels, TTX effectively prevents this influx, thereby inhibiting the generation and propagation of action potentials. ebi.ac.ukmdpi.com This action leads to a general reduction in the excitability of nerve fibers and muscle cells. mdpi.comnih.gov The profound impact of TTX on neuronal function has made it an invaluable tool in neurophysiology for silencing neural activity and functionally characterizing the roles of different VGSC subtypes. mdpi.com

The effect of TTX is not uniform across all neurons, a fact attributable to the existence of different classes of sodium channels with varying sensitivities to the toxin. wikipedia.org Nerve cells can be broadly categorized based on their expression of tetrodotoxin-sensitive (TTX-s) or tetrodotoxin-resistant (TTX-r) VGSCs. TTX-s channels are blocked by nanomolar concentrations of TTX, whereas TTX-r channels require significantly higher, micromolar concentrations for inhibition. wikipedia.orgmdpi.com This differential sensitivity allows TTX to selectively dampen or silence specific neuronal populations.

For instance, many TTX-s channels, such as Nav1.1, Nav1.2, Nav1.6, and Nav1.7, are prominently expressed in the central and peripheral nervous systems. mdpi.commdpi.comfrontiersin.org Their blockade is the primary mechanism behind the toxin's potent effects on nerve conduction and muscle paralysis. wikipedia.org In contrast, TTX-r channels, including Nav1.5, Nav1.8, and Nav1.9, are predominantly found in cardiac tissue and a subpopulation of sensory neurons, particularly those involved in nociception. mdpi.commdpi.compnas.org The presence of these TTX-r channels means that even in the presence of TTX concentrations that silence most neural activity, certain sensory and cardiac cells can maintain a degree of excitability. researchgate.netplos.org

Research has demonstrated that the blockade of TTX-s channels can suppress ectopic action potentials that arise in damaged nerves, a key factor in some pathological states. mdpi.com Studies using patch-clamp electrophysiology show that increasing concentrations of TTX lead to a dose-dependent inhibition of sodium currents in neurons. frontiersin.org This directly translates to a reduced ability of the neuron to fire action potentials. At concentrations of 100 nM and higher, TTX can completely block action potential firing in cultured cortical neurons. hellobio.com However, even at lower concentrations, TTX can significantly reduce the frequency of neuronal firing and increase the current required to elicit an action potential (rheobase). frontiersin.org

In cases of human intoxication from ingesting pufferfish, these neurophysiological effects manifest as a reduction in nerve excitability, characterized by a higher threshold for stimulation, prolonged latency, and reduced superexcitability. researchgate.net Experimentally, the application of TTX has been shown to reduce tissue loss and long-term functional deficits after spinal cord injury by mitigating the secondary axonal damage caused by abnormal sodium influx. jneurosci.orgnih.gov The toxin's ability to modulate neuronal excitability also affects the chemical coding of neurons; studies have shown that TTX can alter the expression of various neuropeptides and enzymes within specific ganglion neurons. mdpi.com

The table below summarizes key research findings on the effects of Tetrodotoxin on neuronal excitability.

| Parameter | Effect of Tetrodotoxin | Key Research Finding |

| Action Potential Firing | Inhibition / Blockade | TTX blocks action potential firing in cortical neurons at concentrations of 100 nM and above. hellobio.com |

| Neuronal Excitability | Reduction | In human poisoning cases, TTX leads to higher axonal thresholds and reduced excitability. researchgate.net |

| Spontaneous Firing | Decreased Frequency | In the presence of TTX, the spontaneous firing of AVP neurons was maintained but became significantly less frequent. researchgate.net |

| Sodium Current | Inhibition | TTX causes a concentration-dependent inhibition of Na+ peak currents in cortical pyramidal neurons. frontiersin.org |

| Secondary Injury | Attenuation | Focal application of TTX after spinal cord injury significantly reduces acute axonal pathology and long-term tissue loss. jneurosci.orgnih.gov |

| Chemical Coding | Modification | TTX instillation altered the expression of neuropeptides (NPY, VIP, SOM) and enzymes (nNOS) in porcine ganglion neurons. mdpi.com |

Structural Analogue Research and Modifications of Tetrodotoxins, Focusing on Tetrodaminotoxin

Identification and Characterization of Naturally Occurring Tetrodotoxin (B1210768) Analogues

The natural world is a rich source of tetrodotoxin and its structural variants. nih.gov These analogues have been isolated from a wide array of marine and terrestrial organisms, including pufferfish, newts, frogs, and various invertebrates. tandfonline.commdpi.com The identification and characterization of these compounds are crucial for understanding their biosynthetic pathways and structure-activity relationships. tandfonline.com Advanced analytical techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS), have been instrumental in detecting and quantifying these toxins, even at trace levels. nih.gov

Structural Diversity of Analogues (e.g., 6-deoxyTTX, 4-epi-TTX, 4,9-anhydrotetrodotoxin, Tetrodaminotoxin)

Over 30 naturally occurring analogues of tetrodotoxin have been identified, showcasing a remarkable structural diversity. mdpi.com These analogues can be broadly categorized into hemilactal, lactone, and 4,9-anhydro types. mdpi.com Notable examples include:

6-deoxyTTX: This analogue, isolated from the puffer fish Fugu pardalis, lacks a hydroxyl group at the C-6 position. thieme-connect.com

4-epi-TTX: An epimer of TTX, it differs in the stereochemistry at the C-4 position and exists in chemical equilibrium with TTX. tandfonline.comnih.gov

4,9-anhydrotetrodotoxin: This analogue is formed through dehydration and also exists in equilibrium with TTX. tandfonline.comnih.gov

Tetrodaminotoxin: Also known as (8S)-4-Amino-4-Deoxytetrodotoxin, this analogue is characterized by the substitution of the hydroxyl group at the C-4 position with an amino group.

Other significant analogues include 5-deoxyTTX, 11-deoxyTTX, 6,11-dideoxyTTX, and 5,6,11-trideoxyTTX. researchgate.net The latter is a predominant analogue found in pufferfish and gastropod tissues. mdpi.com The discovery of novel analogues, such as 1-hydroxy-8-epiTTX in newts, suggests potential differences in biosynthetic pathways between marine and terrestrial organisms. mdpi.com

Structure-Activity Relationship (SAR) Studies for Tetrodotoxin Analogues

Structure-activity relationship (SAR) studies are pivotal in elucidating the molecular basis of the neurotoxicity of tetrodotoxin and its analogues. These studies investigate how modifications to the chemical structure affect the molecule's ability to block voltage-gated sodium channels.

Critical Functional Groups for Nerve-Blocking Action (e.g., Guanidinium (B1211019) Group, Hydroxyl Groups, Hemilactal Oxygen Links)

The potent nerve-blocking action of tetrodotoxin is attributed to several key functional groups:

Guanidinium Group: The positively charged guanidinium group at positions 1, 2, and 3 is considered crucial for the toxin's activity. frontiersin.org It interacts with negatively charged carboxylate groups within the pore of the sodium channel, effectively blocking the passage of sodium ions. nih.govtandfonline.com

Hydroxyl Groups: The hydroxyl groups, particularly at C-4, C-9, and C-10, play a significant role in the binding affinity of the toxin to the sodium channel. mdpi.comfrontiersin.org The loss of hydroxyl groups generally leads to a decrease in toxicity. researchgate.net For instance, deoxy analogues of TTX are less toxic than TTX itself.

Hemilactal Oxygen Links: The hemilactal structure is also important for maintaining the rigid, cage-like conformation of the molecule, which is necessary for effective binding to the sodium channel.

Synthetic Approaches and Chemical Derivatization for Research Probes

The complex structure of tetrodotoxin has made its total synthesis a significant challenge for organic chemists. acs.orgmdpi.com However, successful synthetic strategies have been developed, providing access to TTX and its analogues for research purposes.

Synthesis of New Tetrodotoxin Derivatives and Analogues

Synthetic efforts have not only targeted the natural product itself but have also focused on creating novel derivatives and analogues. nih.govnih.gov These synthetic compounds are invaluable tools for probing the structure and function of sodium channels. For example, the synthesis of 11-deoxytetrodotoxin (B38014) has been accomplished, providing material to study the role of the C-11 hydroxyl group. acs.org The development of versatile intermediates allows for the synthesis of a variety of derivatives, including chiriquitoxin, a complex analogue isolated from a dart frog. nih.gov

Chemical Stability and Degradation Pathways of Tetrodotoxin (e.g., Epimerization to 4-epi-Tetrodotoxin)

Tetrodotoxin is a heat-stable, water-soluble molecule. nih.gov However, it is susceptible to chemical degradation, particularly under acidic or alkaline conditions. One of the key degradation pathways is the epimerization at the C-4 position to form 4-epi-tetrodotoxin. tandfonline.comnih.gov This process is reversible and occurs under acidic conditions. tandfonline.com Another important degradation product is 4,9-anhydrotetrodotoxin, which is formed through dehydration. tandfonline.comnih.gov Understanding these degradation pathways is crucial for the accurate analysis and handling of tetrodotoxin samples.

Ecological and Evolutionary Research on Tetrodotoxin Toxicity

Role in Predator-Prey Interactions

The potent neurotoxin, tetrodotoxin (B1210768) (TTX), plays a crucial role in the intricate dynamics of predator-prey interactions across various ecosystems. Its primary function is defensive, offering a powerful deterrent against predation for the organisms that possess it. However, the influence of TTX extends beyond a simple defense mechanism, shaping the behavior and feeding patterns of predators and driving complex evolutionary processes.

Tetrodotoxin as an Anti-Predator Defense Mechanism in Amphibians and Other Organisms

Tetrodotoxin serves as a potent chemical defense for a variety of terrestrial and marine organisms. nih.gov In amphibians, such as newts of the genus Taricha and frogs of the genus Atelopus, TTX is concentrated in the skin and can be secreted when the animal is threatened. nih.gov This secretion can paralyze or even kill would-be predators, providing a significant survival advantage. elifesciences.org The presence of TTX is often coupled with aposematic coloration, or warning colors, which signal the potential danger to predators. nih.gov

The defensive role of TTX is not limited to adult amphibians. Female newts deposit significant amounts of TTX into their eggs, which serves to protect them from predators like caddisfly larvae. nih.gov This maternal transfer of toxins is an active process and is crucial for the survival of the offspring during their most vulnerable stage. nih.gov

Beyond amphibians, TTX is utilized as a defense by a diverse array of animals. Pufferfish, for instance, can release TTX from their skin when threatened, and the toxin is also present in their eggs to deter predators. mdpi.com The blue-ringed octopus possesses TTX in its venom, which it uses for both predation and defense. pnas.org Even some flatworms have been found to contain high levels of TTX, although its primary role in these organisms appears to be for capturing prey rather than deterring predators. pnas.orgnih.gov

Interestingly, some organisms have developed the ability to sequester TTX from their diet. For example, certain snails and pufferfish are attracted to TTX-laden food, accumulating the toxin in their own tissues for their defense. nih.gov This behavior highlights the complex ecological pathways through which TTX can be acquired and utilized.

The effectiveness of TTX as a defense mechanism can be influenced by environmental factors and the physiological state of the organism. For instance, studies on California newts (Taricha torosa) have shown that they can rapidly increase their TTX concentrations in response to simulated predator attacks. nih.gov This inducible defense suggests that newts can actively regulate their toxicity levels based on perceived risk. nih.gov

Influence of Tetrodotoxin on Predator Behavior and Feeding Ecology

The presence of tetrodotoxin in prey species has a profound impact on the behavior and feeding ecology of their predators. The primary effect is deterrence; most potential predators are either paralyzed or killed by the toxin, leading them to avoid TTX-bearing prey. elifesciences.orgbioone.org This avoidance can be learned or innate. For example, some fish can recognize TTX by taste and smell and will quickly spit out pufferfish eggs containing the toxin. mdpi.com

However, some predators have evolved resistance to TTX, allowing them to exploit a food source that is unavailable to others. lstmed.ac.uk The most well-documented example of this is the relationship between the common garter snake (Thamnophis sirtalis) and the rough-skinned newt (Taricha granulosa). These snakes have evolved varying levels of resistance to TTX, enabling them to prey on the highly toxic newts. bioone.org

The level of TTX in newts can vary geographically, and this variation directly influences the feeding behavior of garter snakes. biorxiv.org In areas with highly toxic newts, only the most resistant snakes can consume them without suffering severe consequences. biorxiv.org Even for resistant snakes, consuming a toxic newt can lead to temporary impairment of locomotor function, making them more vulnerable to their own predators. bioone.org This interaction has led to a geographic mosaic of coevolution, where the levels of newt toxicity and snake resistance are closely matched in different locations. oup.com

The influence of TTX extends beyond direct predator-prey interactions. TTX-resistant garter snakes that consume toxic newts can sequester the toxin in their own bodies, making them unpalatable to their predators, such as birds. nih.gov This acquired toxicity is often associated with conspicuous coloration in the snakes, suggesting a secondary aposematic signal. nih.gov

Furthermore, the presence of TTX can shape the entire food web. For example, caddisfly larvae that prey on newt eggs can sequester TTX, which may deter their own predators. mdpi.com This transfer of toxins through different trophic levels highlights the far-reaching ecological consequences of this potent neurotoxin.

Evolutionary Dynamics of Toxin Production and Resistance

The presence of tetrodotoxin in prey and the subsequent development of resistance in predators create a dynamic evolutionary landscape. This interplay drives a co-evolutionary arms race, influences reproductive strategies, and has a distinct genetic basis.

Co-evolutionary Arms Races Between Toxin-Bearing Organisms and Predators

The interaction between tetrodotoxin-bearing prey and their predators provides a classic example of a co-evolutionary arms race, where each species exerts selective pressure on the other, leading to reciprocal adaptations. lstmed.ac.ukbiorxiv.org This is most famously documented in the relationship between the rough-skinned newt (Taricha granulosa) and the common garter snake (Thamnophis sirtalis).

Newts have evolved to produce high levels of TTX as a defense against predation. molecularecologist.com In response, garter snakes in sympatric populations have evolved resistance to this potent neurotoxin, allowing them to exploit this otherwise lethal food source. lstmed.ac.uk This has resulted in a geographic mosaic of coevolution, where the levels of newt toxicity and snake resistance are often correlated across different locations. biorxiv.orgoup.com In some areas, newts are extremely toxic, and the local garter snakes have correspondingly high levels of resistance. biorxiv.org In other areas, both toxicity and resistance are low. biorxiv.org

This arms race is not a simple, linear escalation. The costs associated with both producing toxins and developing resistance can lead to complex dynamics. For instance, there is evidence to suggest that in some populations, garter snakes have "escaped" the arms race, possessing levels of resistance that far exceed the toxicity of the local newts. nsf.gov This suggests that other factors, such as the cost of resistance or gene flow, may be influencing the evolutionary trajectory. molecularecologist.com

Simulations of these co-evolutionary dynamics suggest that ecological heterogeneity, such as variations in the cost of the toxin or the rate of interaction between predator and prey, is crucial in producing the observed mosaic of toxicity and resistance levels. biorxiv.org The genetic architecture of both the toxin production and resistance traits also plays a significant role in the outcome of this evolutionary struggle. biorxiv.org

Interestingly, the co-evolutionary arms race can also lead to the evolution of other traits. For example, in areas where garter snakes are highly resistant to TTX and consume toxic newts, they often exhibit bright red or orange coloration. nih.gov This suggests that the snakes may be sequestering the newt's toxins and using this conspicuous coloration as a warning signal to their own predators, a phenomenon known as aposematism. nih.gov

Genetic Basis of Tetrodotoxin Resistance in Animals

Resistance to tetrodotoxin in predators is primarily achieved through genetic mutations in the genes that code for voltage-gated sodium channels (Nav), the molecular target of TTX. lstmed.ac.ukpnas.org TTX normally functions by binding to the outer pore of these channels, blocking the flow of sodium ions and preventing the generation of action potentials in nerve and muscle cells. nsf.govnih.gov

In TTX-resistant animals, specific amino acid substitutions in the pore region of the Nav channels reduce the binding affinity of TTX, thereby rendering the channel less sensitive to the toxin's effects. pnas.orgnih.gov These resistance-conferring mutations have been identified in several species of snakes that prey on toxic amphibians. lstmed.ac.ukpnas.org

The evolution of TTX resistance is a striking example of convergent evolution, where similar genetic solutions have arisen independently in different lineages of predators facing the same selective pressure. pnas.org For example, different species of garter snakes have independently evolved mutations in the same regions of their Nav1.4 channels, the primary sodium channel expressed in skeletal muscle. elifesciences.orgpnas.org

The genetic basis of resistance is not without its costs. The mutations that confer TTX resistance occur in highly conserved regions of the sodium channel that are critical for its normal function. elifesciences.org As a result, these mutations can lead to trade-offs, impairing the basic biophysical properties of the channel and potentially compromising organismal performance, such as muscle function and locomotor ability. elifesciences.orgresearchgate.net

In pufferfish, which accumulate high concentrations of TTX, resistance is also conferred by mutations in their sodium channels. nih.gov Pufferfish possess duplicate copies of the Nav1.4 channel gene, and specific amino acid substitutions in these channels provide a high degree of resistance to TTX. nih.gov This allows them to not only tolerate the toxin but also to selectively feed on other TTX-bearing organisms. nih.gov

In addition to target-site insensitivity, another mechanism of resistance involves the production of TTX-binding proteins. nih.gov These proteins can sequester TTX, preventing it from reaching the sodium channels. TTX-binding proteins have been identified in several taxa, including some crabs, pufferfish, and gastropods. nih.gov

The following table provides a summary of key genes and proteins involved in tetrodotoxin resistance:

| Gene/Protein | Organism(s) | Function in Relation to TTX |

| Nav1.4 | Garter snakes, Pufferfish | Skeletal muscle voltage-gated sodium channel. Mutations in the gene encoding this protein confer resistance to TTX by altering the toxin's binding site. elifesciences.orgpnas.orgnih.gov |

| Nav1.5 | Vertebrates | Cardiac voltage-gated sodium channel. Generally more resistant to TTX than other sodium channel isoforms in some species. nih.gov |

| Nav1.6 | Garter snakes | Neuronal voltage-gated sodium channel. Some mutations in this channel may contribute to TTX resistance. researchgate.net |

| Nav1.7 | Garter snakes | Neuronal voltage-gated sodium channel. Some mutations in this channel may contribute to TTX resistance. researchgate.net |

| TTX-binding proteins | Crabs, Pufferfish, Gastropods | Proteins that bind to and sequester TTX, preventing it from reaching its target sodium channels. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification of Tetrodotoxin and Its Analogues

Chromatographic and Spectrometric Techniques

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the reliable analysis of tetrodotoxins. These instrumental methods allow for the separation, identification, and quantification of TTX and its various analogues, which often co-occur in contaminated samples. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for TTX analysis. nih.govmdpi.com However, because TTX lacks a strong chromophore for ultraviolet (UV) detection, its direct analysis is challenging. mdpi.comijper.org To overcome this, several detection strategies have been developed.

HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD): This is a widely adopted method for TTX quantification. mdpi.comnih.gov The technique involves separating TTX from its analogues on a reversed-phase column. tandfonline.com After the separation, the column eluent is mixed with a strong base, typically sodium hydroxide, and heated. nih.govmdpi.comnih.gov This process converts the non-fluorescent TTX into a highly fluorescent C9-base (2-amino-6-hydroxymethyl-8-hydroxyquinazoline), which can then be sensitively detected by a fluorescence detector. mdpi.commdpi.com This method offers high sensitivity and has been successfully applied to the analysis of TTX in pufferfish and various shellfish. nih.govresearchgate.netnih.gov The detection limit for TTX can be as low as 4.4 ng. tandfonline.com

HPLC with UV Detection (HPLC-UV): While less sensitive than HPLC-FLD, HPLC with UV detection has been used for TTX analysis. mdpi.comtandfonline.com This method is simpler as it does not require a post-column derivatization system. tandfonline.com However, its application is often limited by a higher limit of detection (LOD), which can be around 10 ng/mL, making it potentially unsuitable for samples with trace amounts of the toxin. mdpi.comtandfonline.com

A recent development in HPLC-UV involves a novel pre-column derivatization strategy. mdpi.comnih.gov A newly designed boron reagent (NBD-H-DAB) reacts with the vic-diol moiety of TTX, creating a derivative that is retained on a conventional reversed-phase analytical column and can be detected by a UV spectrometer. mdpi.comnih.govdntb.gov.ua This approach achieved a limit of detection of 0.06 mg/kg in fish flesh samples. mdpi.comnih.gov

Table 1: Comparison of HPLC-Based Detection Methods for Tetrodotoxin (B1210768)

| Technique | Principle | Common Application | Reported Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| HPLC-FLD | Post-column derivatization with strong base and heat to form a fluorescent C9-base. | Quantification in pufferfish, shellfish, and clinical samples. | 4.4 ng | mdpi.comnih.govtandfonline.com |

| HPLC-UV | Direct UV detection of TTX. | Analysis of samples with higher TTX concentrations. | 10 ng/mL | mdpi.comtandfonline.com |

| HPLC-UV (Pre-column Derivatization) | Reaction with a boron reagent (NBD-H-DAB) to form a UV-detectable derivative. | Analysis of TTX in fish flesh. | 0.06 mg/kg | mdpi.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Qualitative and Quantitative Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the preferred and most reliable method for the identification and quantification of TTX and its analogues. nih.govaesan.gob.esresearchgate.net This is due to its superior sensitivity, selectivity, and ability to provide structural information. nih.govmdpi.comresearchgate.net

LC-MS/MS methods are suitable for detecting TTX in a variety of matrices, including fish, bivalve mollusks, and gastropods. mdpi.comaesan.gob.es The technique typically involves hydrophilic interaction liquid chromatography (HILIC) to overcome the challenge of retaining the highly polar TTX on conventional reversed-phase columns. mdpi.comacs.org In positive electrospray ionization (ESI+) mode, TTX is detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 320. nih.govresearchgate.net

For quantitative analysis, selected reaction monitoring (MRM) is employed in LC-MS/MS. nih.gov This involves monitoring specific transitions from the precursor ion to product ions. For TTX, common transitions used for quantification and confirmation are m/z 320 → 302 and m/z 320 → 162. nih.govresearchgate.net These methods can achieve very low limits of detection, often in the range of 0.1 to 25 µg/kg. aesan.gob.esresearchgate.net LC-MS/MS not only allows for accurate quantification but also enables the specific detection of different TTX analogues by monitoring their unique fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) Enhancements

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with LC, offers significant advantages for TTX analysis. nih.govresearchgate.net Instruments like the LTQ-Orbitrap can achieve high mass accuracy, which allows for the determination of the elemental composition of TTX and its analogues from their exact mass. nih.govresearchgate.net This capability is crucial for the confident identification of known analogues and the structural elucidation of new, uncharacterized ones. nih.govresearchgate.net

HRMS methods have been successfully used for both the identification and quantification of TTX in puffer fish and shellfish. researchgate.netmdpi.com A validated HRMS method can provide accurate quantitative results even without the availability of certified standards for all TTX analogues. researchgate.netmdpi.com The high resolution allows for clear differentiation of TTX and its analogues from complex matrix interferences. nih.gov Tandem mass spectrometry (MS/MS) studies on HRMS instruments provide detailed fragmentation data, which is essential for confirming the identity of the toxins and understanding their structures. nih.govresearchgate.net For instance, HRMS analysis confirmed that in many European bivalve samples, the parent TTX is the predominant analogue, with others like 4-epiTTX present at much lower levels. mdpi.com

Table 2: Key Mass Spectrometry Transitions for TTX Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation | Reference |

|---|---|---|---|---|

| Tetrodotoxin (TTX) | 320.1 | 162.3 | 302.3 | nih.gov |

| 11-deoxyTTX | 304.1 | 286.1 | 162.1 | nih.gov |

Immunochemical and Bioanalytical Assays

Immunochemical assays provide rapid and cost-effective screening tools for TTX detection. mdpi.comfoodsafety.or.kr These methods are based on the specific binding of an antibody to the toxin and are particularly useful for analyzing a large number of samples.

Enzyme-Linked Immunosorbent Assays (ELISA) and Competitive Inhibition Enzymatic Immunoassay (CIEIA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunochemical technique used for the quantitative detection of TTX in various samples like fish and shellfish. r-biopharm.comr-biopharm.com The most common format is a competitive ELISA. r-biopharm.comfrontiersin.org In this assay, TTX in a sample competes with a known amount of enzyme-labeled TTX or TTX coated on a microplate for binding to a limited amount of anti-TTX antibody. r-biopharm.com The resulting signal is inversely proportional to the concentration of TTX in the sample. r-biopharm.com Commercial ELISA kits are available and can offer limits of detection as low as 1.4 µg/kg. r-biopharm.com

A Competitive Inhibition Enzymatic Immunoassay (CIEIA) is a similar technique that has been developed for TTX quantification. frontiersin.orgnih.govplos.org These assays use monoclonal antibodies that are highly specific to TTX. nih.gov Studies have shown that CIEIA can be more sensitive than HPLC and mouse bioassays, with detection sensitivities in the low ng/mL range. nih.gov Furthermore, results from CIEIA have been shown to correlate well with those from HPLC methods. frontiersin.org However, a limitation of these immunoassays is that they may not identify all TTX analogues due to differences in antibody cross-reactivity. mdpi.com

Immunoaffinity Columns for Sample Purification

Sample preparation is a critical step in chemical analysis, especially for complex matrices like seafood. Immunoaffinity chromatography (IAC) is a highly selective sample cleanup and concentration technique that utilizes monoclonal antibodies immobilized on a solid support. nih.govnih.govfrontiersin.org

IAC columns specifically designed for TTX are used to selectively isolate the toxin from sample extracts. nih.govfrontiersin.orgbiocomma.com The extract is passed through the column, and the TTX binds to the antibodies. After washing away interfering matrix components, the purified TTX is eluted and can then be analyzed by methods like LC-MS/MS. nih.govfrontiersin.org This purification step significantly reduces matrix effects, thereby improving the accuracy and sensitivity of the subsequent analysis. nih.govfrontiersin.org The capacity of these columns is sufficient for typical TTX determination, and their use has been successfully integrated into validated methods for analyzing TTX in diverse marine organisms. nih.gov However, it's important to note that standard IAC columns are specific to TTX and may not be suitable for the simultaneous analysis of its analogues. nih.gov

Emerging and Integrative Analytical Approaches

The detection and quantification of tetrodotoxin (TTX) and its analogs are continually evolving, with new methodologies offering enhanced sensitivity, specificity, and a deeper understanding of the toxin's behavior in biological systems. These advancements encompass sophisticated sample preparation techniques, the application of multi-omics technologies to unravel the complexities of toxin accumulation, and the development of novel instrumental detection methods.

Advanced Sample Preparation and Clean-up Strategies

Effective sample preparation is a critical prerequisite for the accurate analysis of tetrodotoxin and its analogs, particularly in complex matrices like seafood and biological tissues. The goal is to isolate and concentrate the toxins while removing interfering substances that can compromise analytical results.

Recent advancements have moved beyond traditional solvent extraction to more efficient and automated techniques. Accelerated Solvent Extraction (ASE) , for instance, utilizes elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and extraction time. researchgate.net A study comparing ASE with simple solvent extraction for TTX in conch and pufferfish samples demonstrated that ASE provided higher recovery rates (88% vs. 80%) and was significantly faster (15 minutes vs. 21 minutes). researchgate.net

Solid-Phase Extraction (SPE) remains a cornerstone of TTX clean-up, with ongoing innovations in sorbent materials and methodologies. foodsafety.or.kr Cation exchange SPE is particularly effective for purifying TTX from gastropods. researchgate.netdntb.gov.ua The optimization of SPE protocols, such as diluting the loading solution to decrease salt concentration, has been shown to improve TTX recovery. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) based SPE is also utilized, although it requires gravity flow to prevent loss of TTX recovery. foodsafety.or.kr

A novel approach involves the use of cyclodextrin polymers as clean-up materials. cyclodextrinnews.com In a recent study, a sulfobutylated β-cyclodextrin polymer demonstrated approximately 100% recovery for TTXs in oyster extracts. cyclodextrinnews.com This strategy significantly reduced matrix effects, allowing for a 27-fold higher concentration of the oyster matrix and lowering the limit of quantification to 46 μg equiv. TTX/kg. cyclodextrinnews.com

Solid-Phase Microextraction (SPME) is another emerging technique that offers a solvent-free and rapid method for sample preparation. frontiersin.org When coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), SPME facilitates the relatively quick in vivo detection of TTX in pufferfish. frontiersin.orgfrontiersin.org For instance, a novel poly (lactic-co-glycolic acid) SPME nanofiber has been successfully used for in vivo sampling of TTX in live pufferfish. researchgate.netfrontiersin.org

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a type of dispersive SPE, is also being adapted for the pretreatment of biological samples for TTX analysis. frontiersin.orgfrontiersin.org A modified QuEChERS procedure has been successfully combined with liquid chromatography-tandem mass spectrometry for the determination of TTX in human serum samples. frontiersin.orgfrontiersin.org

Immunoaffinity Chromatography (IAC) offers high selectivity and sensitivity for TTX analysis. researchgate.net IAC columns, prepared with specific antibodies, can effectively clean up extracted samples, with one study reporting a capacity of 1106 ng/mL, sufficient for TTX determination in various marine organisms. researchgate.net This high specificity significantly reduces matrix effects, allowing for accurate quantification. researchgate.net

Table 1: Comparison of Advanced Sample Preparation Techniques for Tetrodotoxin Analysis

| Technique | Principle | Advantages | Key Findings/Applications |

|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | Extraction using solvents at elevated temperature and pressure. | Faster, higher recovery, less solvent consumption. | Higher recovery (88%) and shorter time (15 min) for TTX in trumpet shell and pufferfish compared to conventional methods. researchgate.net |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | Solvent-free, rapid, suitable for in vivo sampling. | Used for in vivo detection of TTX in live pufferfish with LODs of 0.52-2.30 ng/g. researchgate.netfrontiersin.org |

| QuEChERS | Dispersive SPE technique. | Fast, simple, inexpensive, effective, rugged, and safe. | Applied for TTX determination in human serum samples when combined with LC-MS. frontiersin.orgfrontiersin.org |

| Cyclodextrin Polymers | Use of polymers as novel clean-up materials. | High recovery (~100%), reduced matrix effects, lower LOQ. | A sulfobutylated BCD polymer allowed for a 27-fold higher oyster matrix concentration and an LOQ of 46 μg equiv. TTX/kg. cyclodextrinnews.com |

| Immunoaffinity Chromatography (IAC) | Highly selective purification using antibody-antigen binding. | High specificity and sensitivity, significant reduction of matrix effects. | Successfully used for TTX analysis in fresh pufferfish and their products with recoveries of 75.8%–107%. researchgate.net |

Multi-Omics Analysis (Transcriptomics, Proteomics) for Toxin Accumulation Research

Multi-omics approaches, integrating transcriptomics and proteomics, are providing unprecedented insights into the molecular mechanisms underlying tetrodotoxin accumulation in organisms. mdpi.comnih.gov These powerful technologies allow for the simultaneous analysis of thousands of genes and proteins, helping to identify key biological pathways and regulatory networks involved in TTX uptake, transport, and sequestration.

A significant study on the pufferfish Takifugu flavidus employed both transcriptome and proteome analyses to investigate TTX accumulation in the skin. nih.gov This research identified a number of genes and proteins associated with TTX transport and accumulation. mdpi.com The findings suggest that pathways such as cardiac muscle contraction and adrenergic signaling in cardiomyocytes play a crucial role in this process. mdpi.comnih.govresearchgate.net

In another study, transcriptomic profiling of human cerebral organoids exposed to TTX revealed significant alterations in gene expression. mdpi.comnih.govresearchgate.net The analysis identified 455 differentially expressed mRNAs, 212 differentially expressed lncRNAs, and 18 differentially expressed miRNAs. mdpi.comnih.govresearchgate.net These differentially expressed genes were found to be predominantly involved in the regulation of voltage-gated channels and synaptic homeostasis , providing a deeper understanding of TTX-induced neurotoxicity. nih.gov Further analysis of the ceRNA network indicated that these genes control the expression of ion channels and neurocytokines, which may mediate apoptosis. nih.gov

Research has also explored the differential gene expression in the liver of juvenile and adult tiger pufferfish (Takifugu rubripes) to understand age-related differences in TTX accumulation. researchgate.net Adults tend to accumulate TTX in the liver, while juveniles transport it to the skin. researchgate.net This suggests that specific molecular and genetic mechanisms control the uptake and transfer of TTX. researchgate.net

Furthermore, a study on Takifugu flavidus that administered exogenous TTX found that the toxin's impact on gene expression differed significantly between the ovaries and testes. researchgate.net The ovary showed greater tolerance, whereas the testis was more sensitive to TTX. researchgate.net Notably, female-dominant genes such as cyp19a1, gdf9, and foxl2 were upregulated in the male TTX-treated group, suggesting a feminization effect on gene expression in the testis. researchgate.net

Table 2: Key Findings from Multi-Omics Studies on Tetrodotoxin

| Study Focus | Organism | Key Findings | Implicated Pathways/Genes |

|---|---|---|---|

| TTX Accumulation in Skin | Takifugu flavidus | Identified genes and proteins related to TTX transporter accumulation. | Cardiac muscle contraction, adrenergic signaling in cardiomyocytes. mdpi.comnih.govresearchgate.net |

| TTX-Induced Neurotoxicity | Human Cerebral Organoids | Revealed differentially expressed mRNAs, lncRNAs, and miRNAs. | Regulation of voltage-gated channels, synaptic homeostasis, apoptosis. mdpi.comnih.govresearchgate.net |

| Age-related TTX Accumulation | Takifugu rubripes | Showed differential gene expression in the liver of juveniles and adults. | Molecular and genetic mechanisms controlling TTX uptake and transfer. researchgate.net |

| Sex-specific Response to TTX | Takifugu flavidus | Ovary is more tolerant, while testis is more sensitive to TTX. Upregulation of female-dominant genes in males. | cyp19a1, gdf9, foxl2. researchgate.net |

Novel Detection Technologies (e.g., Ion Mobility Spectrometry, Fourier-Transform Infrared Spectroscopy)

The analytical arsenal (B13267) for tetrodotoxin detection is expanding with the advent of novel technologies that offer alternative or complementary approaches to established methods like liquid chromatography-mass spectrometry (LC-MS).

Fourier-Transform Infrared (FTIR) Spectroscopy is one such technique being explored for the analysis of TTX. openaccesspub.org FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a chemical fingerprint based on its molecular vibrations. encyclopedia.pub Studies have utilized FTIR to analyze changes in chemical bonds and functional groups on the surface of Lactobacillus rhamnosus cells after incubation with TTX, suggesting that the binding of TTX to carboxyl groups of peptidoglycan in the cell wall contributes to the reduction of TTX's immunological activity. spkx.net.cn Theoretical simulations and empirical spectra from FTIR and Raman spectroscopy have been used to analyze the vibrational modes of TTX, including those of its methylene, carboxylic acid, and phenyl cycle components. openaccesspub.org

While not yet a mainstream technique for routine TTX quantification, FTIR offers a non-destructive and rapid method for structural characterization and interaction studies.

Ion Mobility Spectrometry (IMS) is another promising technology for the detection and analysis of TTX and its analogs. IMS separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation, enhancing peak capacity and providing structural information. While specific applications of IMS for TTX are still emerging, its potential to differentiate between TTX isomers and analogs is a significant advantage.

Other noteworthy advancements include the development of a novel, highly acidic background electrolyte for analyzing TTX in capillary electrophoresis-mass spectrometry (CE-MS/MS) systems, which is particularly adept at separating charged polar analytes like TTX. frontiersin.org

Table 3: Overview of Novel Detection Technologies for Tetrodotoxin

| Technology | Principle | Potential Advantages for TTX Analysis |

|---|---|---|

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation to identify molecular vibrations. | Non-destructive, rapid analysis, provides structural information and insights into molecular interactions. openaccesspub.orgspkx.net.cn |

| Ion Mobility Spectrometry (IMS) | Separates gas-phase ions based on their size, shape, and charge. | Can differentiate between isomers and analogs, provides an additional dimension of separation when coupled with MS. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS) | Separates charged analytes in a capillary under an electric field. | Well-suited for the separation of charged polar analytes like TTX. frontiersin.org |

Applications of Tetrodotoxin and Analogues in Neurophysiological Research

Fundamental Studies of Voltage-Gated Sodium Channel Function and Structure

Tetrodotoxin's ability to selectively block voltage-gated sodium channels (NaV channels) has been instrumental in characterizing their fundamental properties. anu.edu.aunih.gov By physically occluding the ion pathway, TTX allows researchers to isolate and study the roles of these channels in cellular processes. nih.govtandfonline.com

The interaction between tetrodotoxin (B1210768) and NaV channels is highly specific. The toxin binds to the outer pore of the channel, a region formed by the linkers between the S5 and S6 transmembrane segments. mdpi.com This binding site includes the selectivity filter, which is crucial for the passage of sodium ions. nih.govmdpi.com The high affinity and specificity of TTX for NaV channels, without significant effects on other ion channels or receptors, make it a powerful tool for their study. nih.govresearchgate.net

The discovery of tetrodotoxin's mechanism of action revolutionized the study of ion channels, providing a chemical tool to dissect their function. nih.gov Early research demonstrated that TTX selectively inhibits the influx of sodium ions that underlies the rising phase of an action potential, without altering the resting membrane potential or potassium channel activity. nih.gov This selective blockade prevents the generation and propagation of action potentials in nerve and muscle cells. tandfonline.comresearchgate.net

The development of techniques to purify the tetrodotoxin-binding component from tissues like the electroplax of Electrophorus electricus was a significant step in understanding the molecular nature of the sodium channel. pnas.org These studies, along with molecular cloning, revealed that the NaV channel is a large protein complex, typically composed of a pore-forming α-subunit and one or more auxiliary β-subunits. nih.govtandfonline.com The α-subunit itself consists of four homologous domains (I-IV), each containing six transmembrane helices (S1-S6) and a pore loop between S5 and S6. nih.gov The amino acid residues within these pore loops form the binding site for tetrodotoxin. nih.govmdpi.com

While tetrodotoxin is a pore blocker, its application has also shed light on the gating mechanisms of sodium channels. Gating refers to the conformational changes the channel undergoes to open and close in response to changes in membrane voltage. Studies have shown that TTX does not impair the channel's gating machinery; the channel can still undergo its normal conformational changes even when the pore is blocked by the toxin. nih.gov This has allowed researchers to study gating currents—small electrical currents generated by the movement of the channel's voltage sensors—independently of ion flow.

The binding of TTX itself can be influenced by the channel's state. A phenomenon known as "use-dependent block" describes the enhanced affinity of TTX for the channel when it is repeatedly stimulated by depolarizing voltages. rupress.org Two main models have been proposed to explain this: a conformational mechanism and a trapped ion mechanism. rupress.org The conformational model suggests that the channel has different affinities for TTX in its closed, open, and inactivated states. rupress.org The trapped ion model posits that the binding of TTX traps an ion within the pore, and the release of this ion upon channel opening leads to a higher affinity state. rupress.org

The selectivity of the sodium channel for sodium ions over other cations is a critical aspect of its function. The selectivity filter is a narrow region within the pore formed by specific amino acid residues from each of the four domains. mdpi.com In mammalian NaV channels, a highly conserved motif of four amino acids—Aspartic acid (D) in domain I, Glutamic acid (E) in domain II, Lysine (K) in domain III, and Alanine (A) in domain IV (the DEKA motif)—plays a crucial role in this selectivity. mdpi.com The negatively charged aspartic acid and glutamic acid residues are thought to be key in coordinating the passage of positively charged sodium ions. mdpi.com The binding of TTX to this region provides further evidence of its importance in ion conduction. nih.gov

Mutations in the pore region that alter ion selectivity have also been shown to affect TTX binding. rupress.org For example, altering a key residue in the selectivity filter can impact the use-dependent block by TTX, suggesting a close relationship between the structures responsible for ion permeation and toxin binding. rupress.org

The family of voltage-gated sodium channels consists of nine different subtypes in mammals, designated NaV1.1 through NaV1.9. nih.govtandfonline.com These subtypes exhibit distinct tissue distributions and biophysical properties, and importantly, they show varying sensitivities to tetrodotoxin. tandfonline.com This differential sensitivity has been a powerful tool for researchers to distinguish between different channel subtypes and to investigate their specific physiological roles. tandfonline.compnas.org

The NaV channel subtypes are broadly classified into two groups based on their affinity for TTX:

Tetrodotoxin-sensitive (TTX-S) : This group includes NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7. nih.govtandfonline.com These channels are blocked by nanomolar concentrations of TTX. mdpi.comtandfonline.com

Tetrodotoxin-resistant (TTX-R) : This group includes NaV1.5, NaV1.8, and NaV1.9. nih.govtandfonline.com These channels are significantly less sensitive to TTX, requiring micromolar concentrations for blockage. nih.gov

The molecular basis for this difference in sensitivity lies in the amino acid sequence of the pore region, specifically in domain I. mdpi.com In TTX-S channels, a tyrosine or phenylalanine residue is typically found at a critical position, whereas in TTX-R channels, this residue is replaced by a cysteine or serine. tandfonline.com

This subtype specificity has been exploited in numerous studies. For example, by applying TTX at concentrations that block TTX-S channels but not TTX-R channels, researchers can isolate the currents and functions of the resistant subtypes. pnas.org This has been particularly important in pain research, as the TTX-R channels NaV1.8 and NaV1.9 are predominantly expressed in nociceptive (pain-sensing) neurons. tandfonline.compnas.org The study of these channels has provided significant insights into the mechanisms of inflammatory and neuropathic pain. pnas.orgpnas.org

Furthermore, the study of TTX analogues has revealed even finer distinctions in subtype selectivity. For instance, chiriquitoxin has been shown to have a lower affinity for NaV1.7 compared to other TTX-S subtypes. nih.gov Researchers have used site-directed mutagenesis to identify the specific amino acid residues responsible for these differences in binding affinity, further refining our understanding of the toxin-channel interaction. nih.gov

Table 1: Tetrodotoxin Sensitivity of Mammalian Voltage-Gated Sodium Channel Subtypes

| Subtype | Gene | TTX Sensitivity | Typical IC50 | Primary Tissue Distribution |

|---|---|---|---|---|

| NaV1.1 | SCN1A | Sensitive (TTX-S) | <30 nM | Central Nervous System |

| NaV1.2 | SCN2A | Sensitive (TTX-S) | <30 nM | Central Nervous System |

| NaV1.3 | SCN3A | Sensitive (TTX-S) | <30 nM | Central Nervous System (embryonic), re-expressed after injury |

| NaV1.4 | SCN4A | Sensitive (TTX-S) | <30 nM | Skeletal Muscle |

| NaV1.5 | SCN5A | Resistant (TTX-R) | >30 nM | Cardiac Muscle, Denervated Skeletal Muscle |

| NaV1.6 | SCN8A | Sensitive (TTX-S) | <30 nM | Central and Peripheral Nervous System |

| NaV1.7 | SCN9A | Sensitive (TTX-S) | <30 nM | Peripheral Nervous System (nociceptors) |

| NaV1.8 | SCN10A | Resistant (TTX-R) | >30 nM | Peripheral Nervous System (nociceptors) |

Data sourced from multiple references. nih.govtandfonline.comtandfonline.com

Characterization of Channel Gating Mechanisms and Ion Selectivity.

Ligand-Ion Channel Interaction Modeling and Computational Biophysics

The rigid structure of the tetrodotoxin molecule makes it an excellent candidate for computational studies of ligand-ion channel interactions. biorxiv.org These in silico approaches complement experimental data to provide a more detailed picture of how TTX and other small molecules bind to and modulate sodium channels.

The development of high-resolution structural models of NaV channels, often based on cryo-electron microscopy (cryo-EM) data, has enabled detailed docking simulations of tetrodotoxin. mdpi.comfrontiersin.org These models allow researchers to visualize the binding pocket at an atomic level and to identify the key amino acid residues involved in the interaction. pnas.org

Computational modeling has been used to:

Predict the binding pose of TTX: Simulations can determine the most energetically favorable orientation of the TTX molecule within the channel's outer pore. anu.edu.aunih.gov

Identify key interactions: These models highlight the specific hydrogen bonds and electrostatic interactions that stabilize the TTX-channel complex. anu.edu.aunih.gov For example, the positively charged guanidinium (B1211019) group of TTX is thought to interact with negatively charged amino acid residues in the selectivity filter. anu.edu.aunih.govnih.gov

Explain subtype selectivity: By comparing the models of different NaV subtypes, researchers can understand how subtle differences in the amino acid sequence of the binding site lead to large differences in TTX affinity. pnas.org

Guide drug design: The insights gained from modeling TTX binding can be used to design novel, subtype-selective sodium channel blockers for therapeutic applications. biorxiv.orgfrontiersin.org

A variety of computational techniques are employed to study the binding of tetrodotoxin to sodium channels. Molecular dynamics (MD) simulations, for instance, can model the dynamic movements of the toxin and the channel over time, providing insights into the binding process and the flexibility of the receptor. nih.gov

Other computational methods include:

Homology modeling: When an experimental structure is not available, a model of a NaV channel can be built based on the known structure of a related ion channel. mdpi.compnas.org

Ligand docking: This technique predicts the preferred binding orientation of a ligand to a receptor. biorxiv.orgfrontiersin.org

Free energy calculations: These methods can be used to estimate the binding affinity of a ligand for a receptor, which can then be compared with experimental data. nih.gov

These computational approaches are not without their challenges. The large size and complexity of ion channels, as well as the influence of the surrounding lipid membrane, can make simulations computationally expensive and difficult to interpret. nih.gov However, as computational power increases and algorithms become more sophisticated, these methods are becoming increasingly valuable tools in the study of ligand-ion channel interactions.

High-Resolution Modeling of Small Molecule-Ion Channel Complexes.

Research into Mechanisms of Neuronal Excitability and Signal Transduction

Because voltage-gated sodium channels are the primary drivers of the rising phase of the action potential, they are central to neuronal excitability and signal transduction. tandfonline.com Tetrodotoxin, by allowing for the selective blockade of these channels, has been instrumental in elucidating their role in these fundamental processes. tandfonline.comnih.gov

By applying TTX to neuronal preparations, researchers can effectively silence the contribution of NaV channels and observe the remaining electrical activity. This has allowed for the characterization of other ion channels, such as potassium and calcium channels, that are involved in shaping the action potential and controlling neuronal firing patterns.

The differential sensitivity of NaV subtypes to TTX has been particularly useful in dissecting their specific contributions to neuronal excitability. For example, in dorsal root ganglion (DRG) neurons, which are involved in sensory perception, both TTX-S and TTX-R sodium currents are present. pnas.org By using TTX to block the sensitive channels, researchers have been able to study the properties of the resistant channels, NaV1.8 and NaV1.9, and their role in nociception. pnas.orgpnas.org These studies have shown that TTX-R currents are particularly important for the repetitive firing of action potentials that is often associated with persistent pain states. pnas.org

Furthermore, TTX has been used to investigate how various signaling molecules and inflammatory mediators modulate neuronal excitability. For instance, studies have shown that inflammatory agents can enhance TTX-R currents in nociceptive neurons, leading to a state of hyperexcitability that contributes to pain. pnas.orgjneurosci.org By using TTX as a pharmacological tool, researchers can pinpoint the specific sodium channel subtypes that are targeted by these signaling pathways.

Development of Research Compounds for Pain Mechanisms (e.g., targeting TTX-sensitive VGSCs in neuropathic pain models)

Tetrodotoxin (TTX) has been instrumental as a research compound for elucidating the roles of specific voltage-gated sodium channel (VGSC) subtypes in the complex mechanisms of pain, particularly in neuropathic pain states. nih.govresearchgate.net Its high affinity and selectivity for blocking TTX-sensitive (TTX-S) VGSCs allow researchers to functionally isolate and study the contribution of these channels to neuronal excitability and pain signaling. nih.govmdpi.com Neuropathic pain, which can arise from damage to the somatosensory system, is often associated with an upregulation and altered function of TTX-S sodium channels, making TTX an invaluable tool in preclinical investigations. matec-conferences.org

Research using animal models has demonstrated that nerve injury can lead to significant changes in the expression of VGSCs. nih.gov A key finding is the upregulation of TTX-S channels, particularly the re-expression of the embryonic subtype Naᵥ1.3 in adult primary sensory neurons, which is linked to the hyperexcitability and ectopic firing characteristic of neuropathic pain. nih.govmdpi.comnih.gov This abnormal sodium current, identified as TTX-sensitive, is believed to be a major contributor to the development and maintenance of painful hypersensitization. nih.govnih.gov The administration of TTX in these models helps to confirm the functional role of these upregulated channels. nih.gov

Preclinical studies across various neuropathic pain models have consistently supported the critical role of TTX-S VGSCs. nih.govencyclopedia.pub For instance, in the spinal nerve ligation model of neuropathic pain, the topical application of TTX to the dorsal root ganglion significantly attenuated pain behavior. nih.gov Similarly, in models of chronic constriction injury (CCI) and spared nerve injury (SNI), local TTX application during the initial stages was shown to inhibit the subsequent development of neuropathic pain. encyclopedia.pub Systemic administration of TTX has also been shown to reduce mechanical allodynia and thermal hyperalgesia in several surgical nerve injury models in rats. nih.govencyclopedia.pub